1-(2-methyl-1H-indol-3-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methyl-1H-indol-3-yl)butan-1-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound, with the molecular formula C13H15NO, is known for its unique structure, which includes an indole moiety substituted with a butanone group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methyl-1H-indol-3-yl)butan-1-one typically involves the Fischer indole synthesis. This method uses hydrazine and ketones under acidic conditions to form the indole ring . For instance, the reaction of hydrazine with a suitable ketone in the presence of acetic acid and hydrochloric acid under reflux conditions can yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Fischer indole synthesis remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indole moiety into more oxidized forms, such as indole-3-carboxylic acid.
Reduction: Reduction reactions can target the carbonyl group in the butanone moiety, converting it into an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: 1-(2-methyl-1H-indol-3-yl)butanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
1-(2-methyl-1H-indol-3-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)butan-1-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and other proteins, influencing cellular pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(1H-indol-3-yl)ethanone: Another indole derivative with a similar structure but different substituents.
1-(2-methyl-1H-indol-3-yl)ethanone: Similar to 1-(2-methyl-1H-indol-3-yl)butan-1-one but with a shorter carbon chain.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds can influence its reactivity and interaction with biological targets .
Properties
CAS No. |
29957-83-3 |
---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C13H15NO/c1-3-6-12(15)13-9(2)14-11-8-5-4-7-10(11)13/h4-5,7-8,14H,3,6H2,1-2H3 |
InChI Key |
ORUWEYNCQSSANX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(NC2=CC=CC=C21)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.